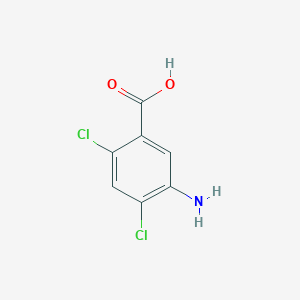

5-Amino-2,4-dichlorobenzoic acid

Overview

Description

5-Amino-2,4-dichlorobenzoic acid is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Drug Production : It is used in the production of the antimalarial drug atebrin (Davies, Olver, & Wilson, 1952).

Biosynthesis of Biologically Active Porphyrins : Serving as a precursor in the biosynthesis of porphyrins like chlorophyll, bacteriochlorophyll, and heme, which are central in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Medical Research and Theranostics : Its derivative, 5-ALA, is studied for sustainability and broad-spectrum applications in medical research and theranostics, particularly in improving photodynamic efficacy (Zhou et al., 2022).

Preparation of Peptidomimetics and Biologically Active Compounds : 5-Amino-1,2,3-triazole-4-carboxylic acid is used for the preparation of these compounds based on the triazole scaffold (Ferrini et al., 2015).

Antifungal Activity : It has potential antifungal activity against P. cubensis at a concentration of 100 mg/L (Zheng, 2015).

Treatment of Ulcerative Colitis : 5-ASA efficiently prevents neutrophil-mediated lysis, suggesting a potential mechanism for its therapeutic action in ulcerative colitis (Dallegri et al., 1990).

Microbial Production for Medical and Agricultural Fields : Microbial production of 5-ALA, a precursor for the biosynthesis of tetrapyrrole compounds, has broad applications in these fields (Kang et al., 2017).

Fluorescence-Guided Resection of Malignant Glioma : Used for this purpose in surgery, leading to higher 6-month progression-free survival and no differences in severe adverse events (Stummer et al., 2006).

Phytotoxic Action Against Weeds : Demonstrates phytotoxic action in both pre- and post-emergence tests (Baruffini & Borgna, 1978).

FDA-Approved for Cancer Diagnosis and Treatment : As photodynamic therapy (Yi et al., 2021).

Potential Antiviral Drug for COVID-19 : 5-ALA treatment potently inhibits SARS-CoV-2 infection in vitro, suggesting its potential as an oral antiviral drug (Sakurai et al., 2021).

Improving Tumor Removal Rate in High-Grade Gliomas and Bladder Cancers : Through 5-ALA photodynamic diagnosis (PDD) (Harada et al., 2022).

Beneficial Effect on Colitis : 5-ASA treatment increases PPAR-α expression and promotes its translocation to the nucleus, having a beneficial effect on colitis (Rousseaux et al., 2005).

Higher Yield and Salt Tolerance in Transgenic Canola : YHem1 transgenic canola with more 5-ALA produced higher yield and showed stronger salt tolerance (Sun et al., 2015).

Mechanism of Action

Target of Action

It’s structurally similar to aminosalicylic acid, which is an anti-mycobacterial agent used with other anti-tuberculosis drugs .

Mode of Action

Aminosalicylic acid, a structurally similar compound, inhibits folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by aminosalicylic acid can affect various biochemical pathways, including dna synthesis and repair, as folic acid is a crucial component in these processes .

Result of Action

The inhibition of folic acid synthesis by aminosalicylic acid can lead to the inhibition of bacterial growth, as folic acid is essential for bacterial dna synthesis and cell division .

Biochemical Analysis

Biochemical Properties

It is known that amino acids play a crucial role in biochemical reactions, acting as building blocks for proteins and serving as intermediates in metabolism

Cellular Effects

It is known that changes in cellular function can occur due to the influence of various compounds on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 5-Amino-2,4-dichlorobenzoic acid is involved in, including any enzymes or cofactors that it interacts with, are not currently known .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, are not currently known .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .

Properties

IUPAC Name |

5-amino-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQAKTJQXQZZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409424 | |

| Record name | 5-amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19861-63-3 | |

| Record name | 5-Amino-2,4-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19861-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

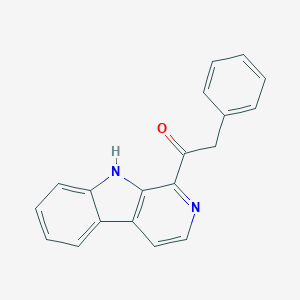

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

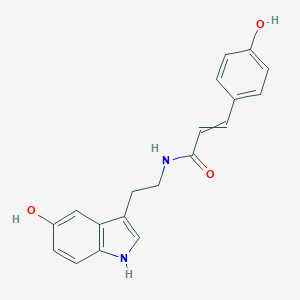

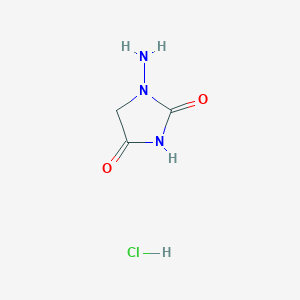

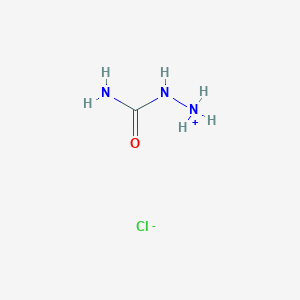

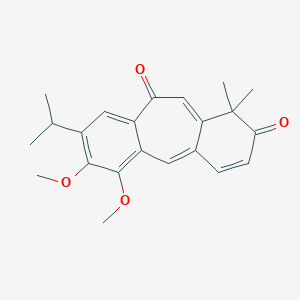

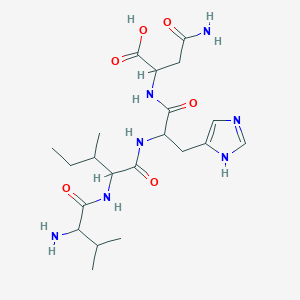

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)